9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15581613
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 9-methyl-3-phenyl-5-propylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3 |
| Standard InChI Key | XFQKKAKTIJNMCR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one features a bicyclic framework comprising a fused furan ring (positioned at C6–C9) and a chromen-7-one system (Figure 1). Critical substituents include:
-
A methyl group at C9, enhancing steric hindrance and influencing electronic distribution.
-
A phenyl ring at C3, contributing to π-π stacking interactions in biological targets.
-
A propyl chain at C5, modulating lipophilicity and membrane permeability .
The molecular formula C₂₁H₁₈O₃ (exact mass: 318.1256 g/mol) and a computed LogP of 6.29 suggest significant hydrophobicity, aligning with its potential for blood-brain barrier penetration.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.366 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 503.7 ± 38.0 °C | |
| Vapor Pressure (25°C) | 0.0 ± 1.3 mmHg | |
| Predicted CCS ([M+H]+) | 172.1 Ų |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for analogous furochromenes reveal distinct patterns:
-
¹H NMR: Aromatic protons in the chromenone system resonate at δ 6.8–7.5 ppm, while the propyl chain’s methylene groups appear at δ 1.2–2.4 ppm .
-
Infrared Spectroscopy: Strong carbonyl absorption near 1700 cm⁻¹ (C=O stretch) and furan C-O-C vibrations at 1250 cm⁻¹ .
Synthetic Methodologies
Cyclization Strategies
While direct synthesis protocols for 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one remain undocumented, analogous compounds are synthesized via acid-catalyzed cyclization of prenylated coumarin precursors. For example:
-
Precursor Preparation: 7-Hydroxycoumarin derivatives are functionalized with propyl and methyl groups via Friedel-Crafts alkylation.
-
Ring Closure: Treatment with polyphosphoric acid (PPA) induces furan ring formation at elevated temperatures (120–140°C).
Table 2: Optimized Reaction Conditions for Analogous Compounds
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 120–140°C | 68–72% |
| Catalyst | PPA | - |
| Reaction Time | 4–6 hours | - |
Purification and Characterization
Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. LC-MS and high-resolution mass spectrometry (HRMS) confirm molecular integrity .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Replacing the 9-methyl group with hydroxy (as in 9-hydroxy derivatives) reduces LogP by 1.5 units but enhances hydrogen-bonding capacity, altering target affinity . Conversely, 6-propyl chains (vs. isopropyl) improve metabolic stability by resisting cytochrome P450 oxidation .
Table 3: Structural Modifications and Pharmacological Outcomes
Future Research Directions
-
In Vivo Efficacy Studies: Validate antihypertensive effects in animal models.
-
SAR Optimization: Systematically vary substituents at C3 and C5 to enhance selectivity.
-
Formulation Development: Address solubility limitations via nanoencapsulation or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume